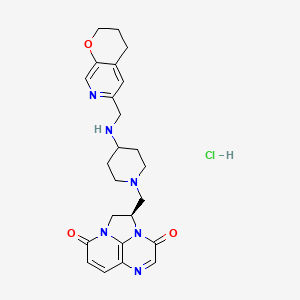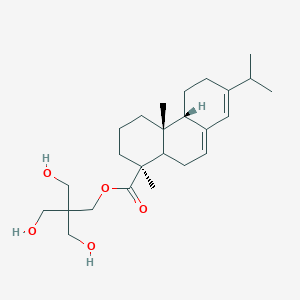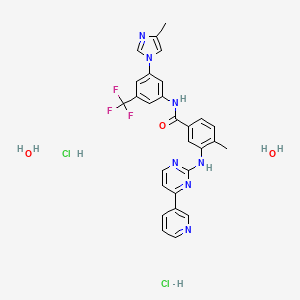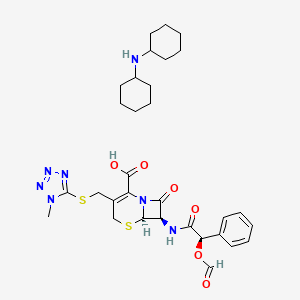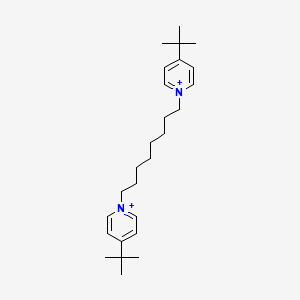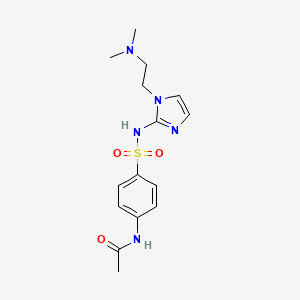
Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a sulfonamide group, and a dimethylaminoethyl side chain, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with 1-(2-(dimethylamino)ethyl)-1H-imidazole-2-amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the sulfonamide group, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and bases (e.g., NaH). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol).
Major Products Formed
Scientific Research Applications
Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibition of dihydrofolate reductase (DHFR) disrupts the folate pathway, leading to impaired DNA synthesis and cell proliferation . The compound’s sulfonamide group plays a crucial role in binding to the active site of the enzyme, while the imidazole ring and dimethylaminoethyl side chain enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-bromophenyl)-: This compound features a bromine atom instead of the imidazole and dimethylaminoethyl groups, resulting in different chemical properties and applications.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: Similar in structure but lacks the imidazole ring and dimethylaminoethyl side chain, leading to variations in biological activity and mechanism of action.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Contains a naphthalimide core instead of the imidazole ring, used in different applications such as photoinitiators.
Uniqueness
The uniqueness of Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DHFR and its potential as an antimicrobial and anticancer agent make it a valuable compound in scientific research and pharmaceutical development.
Properties
CAS No. |
71795-45-4 |
|---|---|
Molecular Formula |
C15H21N5O3S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[4-[[1-[2-(dimethylamino)ethyl]imidazol-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H21N5O3S/c1-12(21)17-13-4-6-14(7-5-13)24(22,23)18-15-16-8-9-20(15)11-10-19(2)3/h4-9H,10-11H2,1-3H3,(H,16,18)(H,17,21) |
InChI Key |
YSAIPEGHJISNSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN2CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



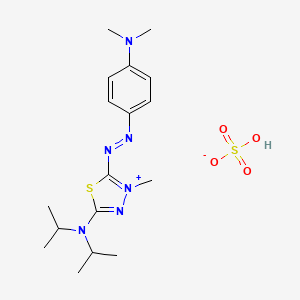

![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)

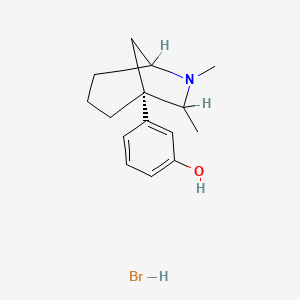
![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
